molecular formula C9H8N3O2S- B1436812 Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate CAS No. 79213-76-6

Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate

Cat. No. B1436812
CAS RN: 79213-76-6
M. Wt: 222.25 g/mol
InChI Key: CVHQDEPYQSPUCG-UHFFFAOYSA-M
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate” are not well-documented. A related compound, “methyl N-[6-(propylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate”, has a melting point of 208-210°C .

Scientific Research Applications

Anti-Helicobacter Pylori Agents

Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate derivatives have shown potent activity against the gastric pathogen Helicobacter pylori. A study by Carcanague et al. (2002) highlighted a prototype of this compound class with low minimal inhibition concentration values against various H. pylori strains, including those resistant to common treatments. It also exhibited minimal activity against other microorganisms, indicating selective efficacy against H. pylori (Carcanague et al., 2002).

Chromosome Preparation and Cytogenetic Analysis

Baru, Dogra, and Mukhopadhyay (2016) demonstrated that Fenbendazole, a derivative of Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate, can be an alternative to colchicine for chromosome preparation. This is useful for karyotyping and cytogenetic analysis as Fenbendazole effectively blocks cell proliferation and results in high-quality metaphase chromosomes (Baru, Dogra, & Mukhopadhyay, 2016).

Antitumor Properties

The compound R17934-NSC 238159, a derivative of Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate, has shown effectiveness against various experimental tumors. Atassi and Tagnon (1975) reported its activity against leukemia, melanoma, and lung carcinoma. Its low toxicity highlights its potential for clinical applications (Atassi & Tagnon, 1975).

Gene Mapping in Yeast

Wood (1982) utilized Methyl benzimidazole-2-yl-carbamate to induce chromosome loss in yeast, providing a rapid method for gene mapping. This technique relied on the segregation of markers after treatment, aiding in the chromosomal localization of genes (Wood, 1982).

Antiviral Effects

Fraser and Whenham (1978) studied the effects of Methyl benzimidazol-2-yl carbamate on tobacco mosaic virus, finding that it significantly reduced the accumulation of the virus in tobacco plants. This suggests its potential application as an antiviral agent (Fraser & Whenham, 1978).

properties

IUPAC Name

2-[carboxy(methyl)amino]-3H-benzimidazole-5-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-12(9(13)14)8-10-6-3-2-5(15)4-7(6)11-8/h2-4,15H,1H3,(H,10,11)(H,13,14)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHQDEPYQSPUCG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=C(N1)C=C(C=C2)[S-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N3O2S-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703806
Record name Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate

CAS RN

79213-76-6
Record name Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate
Reactant of Route 2
Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate
Reactant of Route 4
Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate
Reactant of Route 5
Reactant of Route 5
Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate
Reactant of Route 6
Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate

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